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molecular formula C6H12O B1321769 3-Cyclopropylpropan-1-ol CAS No. 5618-01-9

3-Cyclopropylpropan-1-ol

Cat. No. B1321769
M. Wt: 100.16 g/mol
InChI Key: ISBNDFWSSCIEHO-UHFFFAOYSA-N
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Patent
US08497397B2

Procedure details

The same reactions as in Example 9 (9a) and (9b) were conducted using methyl 4-hydroxybenzoate (6.09 g, 40.0 mmol) and 3-cyclopropylpropan-1-ol (which is the compound disclosed in Helv. Chim. Acta, (2003), 86, 865-893, 4.41 g, 44.0 mmol) to give 5.74 g of the title compound (white powder, yield: 51%).
[Compound]
Name
Example 9 ( 9a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.09 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
51%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][CH2:5][O:6][C:7]2[CH:19]=[CH:18][C:10]([C:11]([NH:13][CH2:14][C:15]([OH:17])=[O:16])=[O:12])=[CH:9][CH:8]=2)[CH2:3][CH2:2]1.O[C:21]1C=CC(C(OC)=O)=CC=1.C1(CCCO)CC1>>[CH:3]1([CH2:1][CH2:4][CH2:5][O:6][C:7]2[CH:8]=[CH:9][C:10]([C:11]([NH:13][CH2:14][C:15]([OH:17])=[O:16])=[O:12])=[CH:18][CH:19]=2)[CH2:2][CH2:21]1

Inputs

Step One
Name
Example 9 ( 9a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CCOC1=CC=C(C(=O)NCC(=O)O)C=C1
Step Three
Name
Quantity
6.09 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CCCOC1=CC=C(C(=O)NCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.74 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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